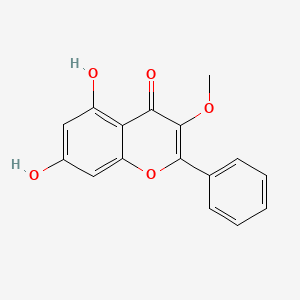

3-O-Methylgalangin

説明

Galangin 3-methyl ether has been reported in Alpinia officinarum, Populus nigra, and other organisms with data available.

from the resinous exudate of Heliotropium huascoense; structure in first source

特性

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYISDADPVOHJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216823 | |

| Record name | 3-O-Methylgalangin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,7-Dihydroxy-3-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6665-74-3 | |

| Record name | Galangin 3-methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-O-Methylgalangin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-O-Methylgalangin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-METHYLGALANGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02887TX99X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,7-Dihydroxy-3-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

299 °C | |

| Record name | 5,7-Dihydroxy-3-methoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Distribution of 3-O-Methylgalangin in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgalangin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary natural sources, distribution, and quantitative analysis of this bioactive compound. Detailed experimental protocols for its extraction, isolation, and quantification are presented, alongside a visualization of a key signaling pathway potentially modulated by its structural analog, galangin. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found in the plant kingdom, with notable concentrations in the rhizomes of various Alpinia species. It has also been identified in other botanicals and natural products.

Alpinia Species (Zingiberaceae Family)

The most significant natural source of this compound is the rhizome of plants belonging to the Alpinia genus, commonly known as galangal. Several species have been identified as containing this compound:

-

Alpinia officinarum Hance: Widely recognized as a primary source, the rhizomes of Alpinia officinarum contain this compound as one of its major bioactive flavonoids.[1][2][3]

-

Alpinia galanga (L.) Willd.: Also a known source, this species is often used in traditional medicine and culinary applications.[2]

The concentration of this compound within the rhizome can vary depending on the geographical location of the plant's cultivation.[4]

Lippia graveolens (Verbenaceae Family)

Commonly known as Mexican oregano, the leaves of Lippia graveolens have been found to contain this compound.

Bee Propolis

While the parent compound, galangin, is a consistent component of bee propolis, the presence and concentration of this compound can be inferred, though direct quantitative data is less prevalent in the literature. The chemical composition of propolis is highly dependent on the local flora from which the bees collect resin.

Quantitative Analysis of this compound

The quantification of this compound in its natural sources is crucial for standardization and quality control in research and commercial applications. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant analytical techniques employed for this purpose.

Table 1: Quantitative Data for this compound in Natural Sources

| Natural Source | Plant Part | Analytical Method | Concentration/Range | Reference |

| Alpinia officinarum | Rhizome | HPLC | 0.240 mg/g to 1.13 mg/g | |

| Alpinia officinarum | Rhizome | HPLC | Linear range: 0.02–0.14 μg | |

| Lippia graveolens | Dried Leaves | LC-DAD-ESI/MS | Average: 42.07 mg/100 g FW |

Experimental Protocols

This section outlines detailed methodologies for the extraction, isolation, and quantification of this compound from its primary source, Alpinia officinarum rhizome.

Extraction of Total Flavonoids from Alpinia officinarum

This protocol is a representative method for obtaining a crude extract enriched with flavonoids, including this compound.

-

Sample Preparation: Air-dry the rhizomes of Alpinia officinarum and grind them into a coarse powder.

-

Soxhlet Extraction:

-

Defat the powdered rhizome with petroleum ether.

-

Subsequently, perform extraction with methanol using a Soxhlet apparatus for 24 hours.

-

-

Alternative Ultrasonic Extraction:

-

Accurately weigh a portion of the powdered rhizome.

-

Sonicate the sample with methanol at a temperature of 15–20°C for 60 minutes.

-

-

Concentration: Evaporate the methanol extract to dryness under vacuum at 60°C to obtain the crude flavonoid extract.

Isolation of this compound via Preparative HPLC

This protocol describes the purification of this compound from a crude extract.

-

Initial Purification (Optional): The crude extract can be pre-purified using column chromatography with a suitable resin (e.g., HPD-600) to enrich the flavonoid fraction.

-

Preparative HPLC Conditions:

-

Column: Venusil XBP-C18 (250 mm × 21 mm, 5.0 μm) or a similar preparative C18 column.

-

Mobile Phase: A mixture of methanol and 0.6% (v/v) acetic acid solution (58:42, v/v).

-

Flow Rate: 7.0 mL/min.

-

Detection: UV at 360 nm.

-

Injection Volume: 700 μL of the concentrated flavonoid fraction.

-

-

Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time of a standard.

-

Purity Analysis: Assess the purity of the isolated compound using analytical HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the accurate quantification of this compound in an extract.

-

Chromatographic System: An HPLC system equipped with a UV detector.

-

Column: Spherisob octadecylsilyl silica (ODS) column or equivalent.

-

Mobile Phase: Methanol–water–phosphoric acid (60:38:2, v/v/v).

-

Detection Wavelength: 254 nm.

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of standard solutions of known concentrations by diluting the stock solution.

-

Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Calibration Curve: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Quantification: Inject the sample solution and determine the concentration of this compound by interpolating its peak area on the calibration curve.

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by this compound are emerging, research on its close structural analog, galangin, provides valuable insights. Galangin has been reported to suppress the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by galangin.

Conclusion

This compound is a promising natural compound with well-defined sources and established methods for its analysis. This guide provides a foundational understanding for researchers to further explore its pharmacological properties and potential for therapeutic development. The outlined protocols offer a starting point for the extraction, isolation, and quantification of this valuable flavonoid, while the illustrated signaling pathway provides a basis for mechanistic studies. Further research is warranted to fully elucidate the biological activities of this compound and its potential applications in medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacy.accurate.in [pharmacy.accurate.in]

- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-O-Methylgalangin: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgalangin, a naturally occurring flavonoid primarily isolated from the rhizome of Alpinia officinarum, has garnered significant interest within the scientific community for its diverse biological activities, including antibacterial, pancreatic lipase inhibitory, and cytotoxic effects. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes detailed information on its nomenclature, structural identifiers, and key physicochemical properties. Furthermore, this document outlines experimental protocols for its isolation and characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Finally, potential signaling pathways associated with its pro-apoptotic activity are discussed and visualized.

Chemical Structure and Stereochemistry

This compound, systematically named 5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one, is a flavonoid belonging to the flavonol subclass.[1] The core structure consists of a C6-C3-C6 skeleton, characteristic of flavonoids, with a phenyl group attached at the C2 position of the chromen-4-one (benzopyran-4-one) ring system. Hydroxyl groups are located at positions C5 and C7 of the A-ring, and a methoxy group is present at the C3 position of the C-ring.

Stereochemistry: this compound is an achiral molecule.[2][3] It does not possess any stereocenters, and therefore, does not exhibit optical activity. The planar nature of the chromen-4-one ring system and the free rotation of the C2-phenyl bond contribute to its lack of stereoisomers.

Structural and Physicochemical Data

A summary of the key structural identifiers and physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one | [1] |

| Common Synonyms | Galangin 3-methyl ether, 3-Methylgalangin | [1] |

| Molecular Formula | C₁₆H₁₂O₅ | |

| Molecular Weight | 284.26 g/mol | |

| SMILES String | COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |

| InChI Key | LYISDADPVOHJBJ-UHFFFAOYSA-N | |

| CAS Number | 6665-74-3 | |

| Appearance | Solid | |

| Melting Point | 299 °C |

Experimental Protocols

Isolation of this compound from Alpinia officinarum

The following protocol provides a general methodology for the isolation of this compound from its primary natural source, the rhizomes of Alpinia officinarum.

Protocol:

-

Extraction:

-

Air-dried and powdered rhizomes of Alpinia officinarum are extracted with methanol (MeOH) at room temperature with sonication or at an elevated temperature (e.g., 80°C) for several hours.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

The this compound is typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of dichloromethane and methanol (e.g., CH₂Cl₂:MeOH mixtures).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are combined and may require further purification by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column to yield the pure compound.

-

Spectroscopic Characterization

NMR spectroscopy is a crucial technique for the structural elucidation of this compound. The following provides an example of the expected NMR data.

Experimental Parameters (General):

-

Spectrometer: Bruker Avance or Varian DD2 (300-600 MHz for ¹H NMR, 75-150 MHz for ¹³C NMR)

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Representative ¹H and ¹³C NMR Data in DMSO-d₆:

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| 2 | 155.8 | - |

| 3 | 138.5 | - |

| 4 | 176.0 | - |

| 5 | 161.2 | - |

| 6 | 98.2 | 6.20 (d, J=2.1) |

| 7 | 164.5 | - |

| 8 | 93.9 | 6.48 (d, J=2.1) |

| 9 | 156.3 | - |

| 10 | 104.2 | - |

| 1' | 130.8 | - |

| 2', 6' | 128.3 | 8.03 (m) |

| 3', 5' | 128.8 | 7.61 (m) |

| 4' | 130.4 | 7.61 (m) |

| 3-OCH₃ | 60.1 | 3.83 (s) |

| 5-OH | - | 12.56 (s) |

| 7-OH | - | - |

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides information about its fragmentation pattern, which aids in structural confirmation.

Experimental Parameters (General):

-

Ionization Source: Electrospray Ionization (ESI) or Direct Analysis in Real Time (DART)

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole

-

Mode: Positive or negative ion mode

Expected Fragmentation Pattern: In mass spectrometry, flavonoids like this compound undergo characteristic fragmentation, including retro-Diels-Alder (rDA) reactions of the C-ring and losses of small neutral molecules. For methoxylated flavonoids, a characteristic loss of a methyl radical (•CH₃) is often observed.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities. Two of the most studied are its ability to induce apoptosis in cancer cells and its inhibition of pancreatic lipase.

Induction of Apoptosis in Cancer Cells

While much of the detailed mechanistic work has been performed on the parent compound, galangin, it is hypothesized that this compound induces apoptosis through similar signaling cascades. Galangin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Potential Signaling Pathway for Apoptosis Induction:

Pancreatic Lipase Inhibition

This compound has been identified as an inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. This inhibitory action suggests its potential as a therapeutic agent for obesity and related metabolic disorders.

Experimental Workflow for Pancreatic Lipase Inhibition Assay:

Kinetic Analysis: Studies on the inhibition of pancreatic lipase by flavonoids often reveal a competitive or mixed-type inhibition mechanism. Kinetic analysis, such as Lineweaver-Burk plots, can be employed to determine the mode of inhibition and the inhibition constant (Ki) of this compound.

Conclusion

This compound is a well-characterized achiral flavonol with significant potential in drug discovery. Its chemical structure has been unequivocally determined through various spectroscopic methods. The provided experimental protocols for isolation and characterization serve as a valuable resource for researchers. Further investigation into its specific molecular targets and signaling pathways will be crucial for the development of novel therapeutics based on this promising natural product.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-O-Methylgalangin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 3-O-Methylgalangin, a naturally occurring flavonoid with known antibacterial and pancreatic lipase inhibitory activities. This document is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as galangin 3-methyl ether, is a monomethoxyflavone derived from galangin. It is characterized by a methoxy group at the C-3 position of the flavonoid backbone.[1][2] This compound is a known plant metabolite and has been isolated from various natural sources, including the rhizome of Alpinia officinarum.[3][4] Its biological activities, including antibacterial and cytotoxic effects, make it a molecule of interest for further investigation.[5]

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as characterized in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data of this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 5-OH | 12.56 | s | |

| H-6 | 6.48 | d | 2.1 |

| H-8 | 6.83 | d | 2.1 |

| H-2'/6' | 8.03 | m | |

| H-3'/4'/5' | 7.61 | m | |

| 3-OCH₃ | 3.83 | s |

Data sourced from An et al., 2020.

Table 2: ¹³C NMR Spectral Data of this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm |

| 2 | 156.4 |

| 3 | 138.7 |

| 4 | 176.4 |

| 5 | 161.2 |

| 6 | 99.1 |

| 7 | 164.6 |

| 8 | 94.3 |

| 9 | 156.4 |

| 10 | 104.9 |

| 1' | 131.2 |

| 2' | 128.8 |

| 3' | 128.4 |

| 4' | 130.0 |

| 5' | 128.4 |

| 6' | 128.8 |

| 3-OCH₃ | 60.0 |

Data interpretation based on flavonoid NMR characteristics.

Experimental Protocols

The NMR data presented were obtained using standard one- and two-dimensional NMR techniques. A general protocol for such an analysis is outlined below.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a Bruker Avance spectrometer, operating at frequencies such as 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C nuclei.

-

Sample Preparation : The purified compound, this compound, is dissolved in a deuterated solvent, commonly DMSO-d₆.

-

Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition :

-

¹H NMR : Standard pulse sequences are used to acquire the proton spectrum.

-

¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the carbon signals.

-

2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of proton and carbon signals.

-

-

Data Processing : The acquired data is processed using appropriate NMR software. Chemical shifts are reported in parts per million (ppm) and coupling constants in Hertz (Hz).

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a natural source.

Caption: Workflow for the isolation, structural elucidation, and bioactivity testing of this compound.

Signaling Pathway Implication

While a specific signaling pathway for this compound is not yet fully elucidated, its observed cytotoxic activities against various cancer cell lines suggest potential interference with key cellular pathways involved in cell proliferation and survival. The diagram below conceptualizes a general logical flow of how a natural product like this compound might be investigated for its effects on a cancer-related signaling pathway.

Caption: Logical flow for investigating the impact of this compound on a hypothetical signaling pathway.

References

The Antibacterial Action of 3-O-Methylgalangin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylgalangin, a naturally occurring flavonoid derived from the rhizome of Alpinia officinarum, has demonstrated antibacterial properties. As a derivative of the well-studied flavonol galangin, its mechanism of action is of significant interest in the pursuit of novel antimicrobial agents. This technical guide provides an in-depth analysis of the available scientific literature on the antibacterial mechanisms of this compound. Due to the limited specific data on this compound, this guide also draws upon the established mechanisms of its parent compound, galangin, and the broader class of flavonoids to infer potential modes of action. This includes disruption of the bacterial cell membrane, inhibition of key enzymes such as DNA gyrase, and interference with bacterial communication systems like quorum sensing. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows to facilitate further research and drug development efforts.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Natural products, particularly flavonoids, have emerged as a promising source of new antibacterial compounds with diverse mechanisms of action. This compound is a flavonoid that has been identified as having antibacterial activity, notably against Pseudomonas aeruginosa.[1] Understanding its precise mechanism of action is crucial for its potential development as a therapeutic agent. This guide synthesizes the current knowledge on the antibacterial properties of this compound, with a focus on its molecular targets and physiological effects on bacteria.

Structure-Activity Relationship

The chemical structure of a flavonoid plays a critical role in its biological activity. This compound is the 3-O-methylated derivative of galangin. Structure-activity relationship studies suggest that the hydroxylation pattern of the flavonoid rings is important for antibacterial efficacy. It has been observed that the methylation of the hydroxyl group at the C3 position in the C ring, as seen in this compound, may lead to a decrease in antibacterial activity compared to its parent compound, galangin.[2] This suggests that the 3-hydroxyl group is a key functional moiety for the antibacterial action of galangin.

Quantitative Data on Antibacterial Activity

Quantitative data on the antibacterial activity of this compound is limited in the available scientific literature. The following tables summarize the available data for this compound and its parent compound, galangin, for comparative purposes.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa | Data not available | Inhibitory effects noted[1] |

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available |

Table 2: Minimum Inhibitory Concentration (MIC) of Galangin

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (ATCC25293, N315, Mu50) | 32 | [3] |

| Staphylococcus aureus (4-quinolone resistant strains) | ~50 | [4] |

Potential Mechanisms of Antibacterial Action

Based on the known mechanisms of flavonoids and the parent compound galangin, the antibacterial action of this compound is likely multifactorial. The following sections detail the most probable mechanisms.

Disruption of Bacterial Cell Membrane and Wall

A primary mechanism of action for many flavonoids is the disruption of the bacterial cell membrane's structure and function. This can involve:

-

Alteration of Membrane Potential and Permeability: Flavonoids can insert into the lipid bilayer, disrupting its integrity and leading to the dissipation of the membrane potential. This can result in the leakage of essential intracellular components and ultimately, cell death.

-

Inhibition of Cell Wall Synthesis: Galangin has been shown to inhibit murein hydrolase activity in Staphylococcus aureus, which is crucial for cell wall turnover and cell division. It is plausible that this compound may exert a similar, albeit potentially weaker, effect.

Inhibition of Nucleic Acid Synthesis

Bacterial DNA gyrase and topoisomerase IV are essential enzymes for DNA replication and are validated targets for antibacterial agents. Several flavonoids have been shown to inhibit these enzymes.

-

DNA Gyrase Inhibition: Flavonoids can act as ATP-competitive inhibitors of the ATPase activity of DNA gyrase, preventing the supercoiling of DNA necessary for replication. While direct evidence for this compound is lacking, the parent compound galangin's activity against 4-quinolone resistant S. aureus suggests a potential interaction with topoisomerase IV, a related enzyme.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to regulate gene expression in response to population density. This system controls the production of virulence factors and biofilm formation, making it an attractive target for anti-virulence therapies.

-

Interference with QS Signaling: Many flavonoids are known to inhibit QS. For instance, in Pseudomonas aeruginosa, the LasR protein is a key regulator of the QS system. It is plausible that this compound could act as a competitive inhibitor of the natural signaling molecules (autoinducers) for LasR, thereby downregulating the expression of virulence genes. While not directly demonstrated for this compound, other flavonoids and similar compounds have been shown to bind to LasR and disrupt QS.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial mechanism of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of this compound dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Crystal Violet Assay for Biofilm Inhibition

This protocol is used to quantify the effect of a compound on biofilm formation.

-

Biofilm Formation: A diluted overnight bacterial culture is added to the wells of a 96-well plate containing various concentrations of this compound and incubated at 37°C for 24-48 hours without agitation.

-

Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilm is stained with a 0.1% crystal violet solution for 15-20 minutes at room temperature.

-

Destaining and Quantification: The excess stain is washed off, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 30% acetic acid or ethanol. The absorbance is then measured using a microplate reader at a wavelength of 570-595 nm. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.

DNA Gyrase Supercoiling Assay

This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

-

Reaction Mixture Preparation: The reaction mixture contains relaxed plasmid DNA, DNA gyrase enzyme, ATP, and a suitable buffer.

-

Inhibition Assay: this compound at various concentrations is added to the reaction mixture and incubated at 37°C for 1-2 hours.

-

Agarose Gel Electrophoresis: The reaction is stopped, and the DNA is subjected to agarose gel electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The supercoiled and relaxed forms of the plasmid DNA migrate differently. A decrease in the supercoiled DNA band in the presence of the compound indicates inhibition of DNA gyrase.

Visualizations

Potential Signaling Pathways

Conclusion

This compound is a flavonoid with demonstrated antibacterial potential. While specific mechanistic data for this compound is currently sparse, the established activities of its parent compound, galangin, and the broader class of flavonoids provide a strong foundation for inferring its likely modes of action. These include the disruption of bacterial cell integrity, inhibition of essential enzymes involved in DNA replication, and the potential to interfere with bacterial virulence through quorum sensing inhibition. The weaker activity of this compound compared to galangin highlights the importance of the 3-hydroxyl group for its antibacterial effect. Further research is warranted to elucidate the specific molecular targets of this compound and to quantify its efficacy against a wider range of bacterial pathogens. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate these future investigations, ultimately aiming to leverage the therapeutic potential of this natural compound in the fight against bacterial infections.

References

- 1. This compound | Antibacterial | TargetMol [targetmol.com]

- 2. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Galangin and Its Effects on Murein Hydrolases of Vancomycin-Intermediate Staphylococcus aureus (VISA) Strain Mu50 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the antibacterial activity of galangin against 4-quinolone resistant strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pancreatic Lipase Inhibitory Activity of 3-O-Methylgalangin

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pancreatic lipase (PL) is a critical enzyme in the digestion and absorption of dietary fats, making it a key target for anti-obesity therapeutics.[1][2][3] Inhibition of this enzyme can effectively reduce caloric intake from fats.[2] Natural products are a significant source of potential pancreatic lipase inhibitors, with flavonoids being a widely studied class of compounds.[1] This document provides a detailed technical overview of the role of 3-O-Methylgalangin, a flavonoid isolated from Alpinia officinarum, as an inhibitor of pancreatic lipase. It consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the inhibitory mechanism and experimental workflow.

Quantitative Inhibition Data

This compound has demonstrated significant inhibitory activity against pancreatic lipase. The half-maximal inhibitory concentration (IC50) values have been determined using different substrates, highlighting its potential as a natural anti-obesity agent. The available data is summarized below.

| Compound | Substrate | IC50 Value | Source |

| This compound | Triolein | 1.3 mg/mL | |

| This compound | Tributyrin | 3.3 mg/mL | |

| Ethyl Acetate Fraction of Alpinia officinarum | Triolein | 3.0 mg/mL | |

| Ethyl Acetate Fraction of Alpinia officinarum | Tributyrin | 5.6 mg/mL | |

| Orlistat (Reference Drug) | - | ~0.092 - 0.2 µM |

Note: The IC50 values for this compound are reported in mg/mL. For comparison, the potent pharmaceutical inhibitor Orlistat has IC50 values in the micromolar range.

Mechanism of Pancreatic Lipase Inhibition

While specific kinetic studies detailing the precise mode of inhibition for this compound are not extensively available, flavonoids often act as competitive inhibitors of pancreatic lipase. In this mechanism, the inhibitor molecule binds to the active site of the enzyme, directly competing with the substrate. This binding is often reversible and prevents the substrate from accessing the catalytic triad (Ser-152, His-263, Asp-176) essential for the hydrolysis of triglycerides.

Caption: Competitive inhibition of pancreatic lipase by this compound.

Experimental Protocols

The determination of pancreatic lipase inhibitory activity is typically performed using an in vitro spectrophotometric assay. The following is a generalized protocol adapted from established methods used for screening natural product inhibitors.

3.1. Materials and Reagents

-

Enzyme: Porcine Pancreatic Lipase (PPL), Type II (e.g., Sigma-Aldrich L3126).

-

Substrate: p-Nitrophenyl Palmitate (p-NPP) or p-Nitrophenyl Butyrate (p-NPB) as a synthetic substrate. Alternatively, a natural substrate emulsion like triolein can be used.

-

Inhibitor: this compound, dissolved in Dimethyl Sulfoxide (DMSO).

-

Reference Control: Orlistat.

-

Buffer: Tris-HCl buffer (e.g., 50-100 mM, pH 7.0-8.0) containing CaCl2 (e.g., 5 mM).

-

Emulsifying Agent (for natural substrates): Taurocholic acid sodium salt and L-α-Phosphatidylcholine may be required to prepare a stable substrate emulsion.

3.2. Assay Procedure (using p-NPP)

-

Preparation of Solutions:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (p-NPP) in a suitable solvent like isopropanol.

-

Prepare serial dilutions of this compound and the positive control (Orlistat) in the buffer, ensuring the final DMSO concentration is consistent across all wells (typically <1%).

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well microplate, add a defined volume of the PPL solution to wells containing either the buffer (control), Orlistat (positive control), or different concentrations of this compound.

-

Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate solution (p-NPP) to all wells to initiate the enzymatic reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 405 nm using a microplate reader. The hydrolysis of p-NPP by lipase releases p-nitrophenol, a yellow-colored product.

-

Monitor the change in absorbance over a set period (e.g., 7-30 minutes) at 37°C.

-

3.3. Data Analysis

-

Calculation of Inhibition:

-

The percentage of pancreatic lipase inhibition is calculated using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] x 100

-

Where ΔA_sample is the rate of absorbance change in the presence of the inhibitor and ΔA_control is the rate in its absence.

-

-

IC50 Determination:

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by non-linear regression analysis as the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in a typical in vitro pancreatic lipase inhibition assay.

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Conclusion

This compound, a natural flavonoid from Alpinia officinarum, has been identified as an inhibitor of pancreatic lipase. Quantitative data shows dose-dependent inhibitory activity, although it is less potent than the pharmaceutical drug Orlistat. The hypolipidemic activity observed in some animal models is suggested to be a result of this lipase inhibition. While further studies are required to elucidate its precise kinetic behavior and in vivo efficacy, this compound represents a promising natural compound for further investigation in the context of developing novel strategies for weight management and obesity control.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 3-O-Methylgalangin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 3-O-Methylgalangin, a natural flavonoid compound. It summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a flavonoid derived from the rhizome of Alpinia officinarum.[1][2] Flavonoids are a broad class of plant-derived compounds known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] this compound, a methylated derivative of galangin, has been investigated for its potential as a therapeutic agent.[1][4] Preliminary screenings are crucial to determine the cytotoxic potential of such compounds against cancer cell lines, providing a foundation for further mechanistic studies and drug development.

In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound and its derivatives has been evaluated against a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting biological or biochemical functions by half. The following table summarizes the reported IC50 values from in vitro cytotoxicity assays.

| Compound | Cell Line | Cell Type | IC50 (µM) |

| This compound | MCF-7 | Human Breast Cancer | ≥100 |

| A375P | Human Melanoma | ≥100 | |

| B16F10 | Murine Melanoma | ≥100 | |

| B16F1 | Murine Melanoma | ≥100 | |

| A549 | Human Lung Cancer | ≥100 | |

| This compound-7-O-β-D-glucopyranoside | MCF-7 | Human Breast Cancer | 3.55–6.23 |

| A375P | Human Melanoma | 3.55–6.23 | |

| B16F10 | Murine Melanoma | 3.55–6.23 | |

| B16F1 | Murine Melanoma | 3.55–6.23 | |

| A549 | Human Lung Cancer | 3.55–6.23 |

Data sourced from studies on the microbial transformation of galangin derivatives.

The data indicates that while this compound itself shows low cytotoxic activity against the tested cell lines, its glucosylated derivative, this compound-7-O-β-D-glucopyranoside, exhibits potent cytotoxicity. This suggests that structural modifications, such as glycosylation at the C-7 position, can significantly enhance the cytotoxic potential of the parent compound.

Experimental Protocols for Cytotoxicity Screening

A variety of in vitro assays are available to assess the cytotoxicity of natural products. The most commonly employed method for evaluating the cytotoxicity of this compound and its derivatives is the MTT assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and/or its derivatives) and a vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Potential Signaling Pathways in this compound-Induced Cytotoxicity

While direct studies on the signaling pathways modulated by this compound are limited, the mechanisms of its parent compound, galangin, and other flavonoids provide valuable insights. Flavonoids are known to exert their anticancer effects by interacting with various intracellular signaling pathways that regulate cell proliferation, apoptosis, and survival.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. In many cancers, this pathway is hyperactivated. Galangin has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway. This inhibition leads to a decrease in the phosphorylation of Akt and downstream targets like mTOR, ultimately promoting apoptosis.

Flavonoids can also induce cytotoxicity by arresting the cell cycle. Galangin has been reported to cause cell cycle arrest in breast cancer cells by downregulating the expression of cyclins (D3, B1) and cyclin-dependent kinases (CDK1, CDK2, CDK4), while upregulating cell cycle inhibitors like p21, p27, and p53.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route involved in cell proliferation and differentiation. Some flavonoids have been shown to modulate the MAPK pathway, leading to the inhibition of cancer cell growth.

The following diagram illustrates the potential interplay of these signaling pathways in flavonoid-induced cytotoxicity.

Conclusion

Preliminary cytotoxicity screening of this compound suggests that while the compound itself has low cytotoxic activity, its derivatives hold promise as potential anticancer agents. The significant increase in cytotoxicity observed with the addition of a glucopyranoside moiety highlights the importance of structure-activity relationship studies in drug discovery. Further research should focus on elucidating the precise molecular mechanisms and signaling pathways through which these compounds exert their cytotoxic effects. The experimental protocols and potential pathways outlined in this guide provide a framework for future investigations into the therapeutic potential of this compound and related flavonoids.

References

In Vitro Antioxidant Potential of 3-O-Methylgalangin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Methylgalangin, a naturally occurring flavonoid primarily isolated from the rhizome of Alpinia officinarum, belongs to the flavonol subclass of flavonoids.[1][2] While its parent compound, galangin, has been extensively studied for its antioxidant properties, direct quantitative in vitro antioxidant data for this compound is currently limited in publicly available scientific literature. However, based on the well-established structure-activity relationships of flavonoids, it is strongly presumed to possess significant antioxidant potential. This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro antioxidant capacity of flavonoids like this compound, summarizes available data for structurally related compounds to offer a comparative context, and explores the key signaling pathways potentially modulated by these compounds in exerting their antioxidant effects.

Introduction to this compound and Flavonoid Antioxidant Activity

This compound is a methylated derivative of galangin (3,5,7-trihydroxyflavone). The antioxidant activity of flavonoids is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[3] The structural features of flavonoids, such as the number and position of hydroxyl groups and the presence of a C2-C3 double bond in the C-ring, are critical determinants of their antioxidant capacity.[4] Methylation of hydroxyl groups can influence the antioxidant activity, often leading to a decrease in radical scavenging potential compared to the parent compound. However, methylation can also increase the metabolic stability and bioavailability of the flavonoid.[5]

Quantitative Data on the Antioxidant Potential of Structurally Related Flavonoids

Due to the lack of specific quantitative data for this compound, this section presents data for its parent compound, galangin, and other relevant flavonoids to provide a frame of reference for its potential activity.

Table 1: In Vitro Antioxidant Activity of Galangin and Comparative Flavonoids

| Compound | Assay | IC50 / Activity | Reference |

| Galangin | DPPH Radical Scavenging | Lower IC50 than 3,5,7-trihydroxychromone | |

| Galangin | Superoxide Radical (•O₂⁻) Scavenging | Dose-dependent increase in scavenging | |

| Galangin | Ferric Reducing Antioxidant Power (FRAP) | Dose-dependent increase in reducing power | |

| Galangin | ABTS Radical Scavenging | Strong scavenging ability | |

| Galangin | Hydroxyl Radical (•OH) Scavenging | Protective effect against H₂O₂-induced damage | |

| Quercetin | DPPH Radical Scavenging | IC50 of 1.89 ± 0.33 µg/mL | |

| Kaempferol | DPPH Radical Scavenging | IC50 of 3.70 ± 0.15 µg/mL | |

| Luteolin | DPPH Radical Scavenging | Strong radical scavenging activity |

Note: IC50 is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Detailed Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the key experiments commonly used to evaluate the in vitro antioxidant potential of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

-

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption at 517 nm. When reduced by an antioxidant, the color changes to a pale yellow.

-

Reagents and Equipment:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO)

-

Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and the standard antioxidant.

-

Add a specific volume of the test compound or standard to a fixed volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The ABTS radical cation is a blue-green chromophore with a characteristic absorption at 734 nm. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Test compound and standard antioxidant

-

Spectrophotometer

-

-

Procedure:

-

Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of the test compound and a standard antioxidant.

-

Add a specific volume of the sample or standard to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

-

Reagents and Equipment:

-

FRAP reagent (containing acetate buffer, TPTZ solution, and ferric chloride solution)

-

Test compound and standard antioxidant (e.g., FeSO₄ or Trolox)

-

Spectrophotometer

-

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add a small volume of the test compound or standard to a larger volume of the FRAP reagent.

-

Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as millimolar Fe²⁺ equivalents per gram or milligram of the sample.

Superoxide Radical (•O₂⁻) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide radical.

-

Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., phenazine methosulfate-NADH system) and reduce nitroblue tetrazolium (NBT) to a purple formazan, which is measured at 560 nm. The presence of an antioxidant inhibits this reduction.

-

Reagents and Equipment:

-

Tris-HCl buffer

-

NADH solution

-

NBT solution

-

Phenazine methosulfate (PMS) solution

-

Test compound and standard antioxidant

-

Spectrophotometer

-

-

Procedure:

-

Mix the buffer, NADH, NBT, and the test compound.

-

Initiate the reaction by adding PMS.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance at 560 nm.

-

-

Calculation: The percentage of scavenging is calculated by comparing the absorbance of the sample with that of a control.

Hydroxyl Radical (•OH) Scavenging Assay

This assay determines the ability of an antioxidant to scavenge the highly reactive hydroxyl radical.

-

Principle: Hydroxyl radicals are typically generated by the Fenton reaction (Fe²⁺ + H₂O₂) and are detected by their ability to degrade a substrate like deoxyribose into products that form a pink chromogen upon heating with thiobarbituric acid (TBA) at low pH.

-

Reagents and Equipment:

-

Phosphate buffer

-

Deoxyribose solution

-

Ferric chloride (FeCl₃) and EDTA solution

-

Hydrogen peroxide (H₂O₂)

-

Ascorbic acid

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Test compound and standard antioxidant (e.g., Mannitol)

-

Spectrophotometer

-

-

Procedure:

-

Mix the buffer, deoxyribose, FeCl₃-EDTA, H₂O₂, and the test compound.

-

Initiate the reaction by adding ascorbic acid.

-

Incubate at 37°C for a specific time (e.g., 1 hour).

-

Stop the reaction by adding TCA and TBA.

-

Heat the mixture in a boiling water bath and then cool.

-

Measure the absorbance of the pink chromogen at 532 nm.

-

-

Calculation: The percentage of scavenging is calculated by comparing the absorbance of the sample with that of a control.

Potential Signaling Pathways Modulated by this compound

Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary mechanism.

The Nrf2-ARE Signaling Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators (like many flavonoids), Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This leads to the transcription of a battery of antioxidant and cytoprotective genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key antioxidant enzymes that neutralize reactive oxygen species.

While direct evidence for this compound is lacking, its parent compound, galangin, has been shown to activate the Nrf2 pathway, suggesting a similar potential for this compound.

Caption: The Nrf2-ARE signaling pathway potentially activated by this compound.

Other Potential Signaling Pathways

Flavonoids can also influence other signaling pathways involved in the cellular stress response, such as the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., ERK, JNK, p38). The modulation of these pathways can indirectly affect the expression of antioxidant enzymes and inflammatory mediators.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro antioxidant assays described in this guide.

Caption: General workflow for the DPPH radical scavenging assay.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | Antibacterial | TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular structure and anti-proliferative effect of galangin in HCT-116 cells: In vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Bridge: A Technical Guide to the Relationship Between Galangin and 3-O-Methylgalangin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic relationship between the flavonol galangin and its methylated derivative, 3-O-methylgalangin. O-methylation, an important structural modification of flavonoids, can significantly alter their biological activity, bioavailability, and metabolic stability, making the enzymatic conversion of galangin a key area of interest for drug development and metabolic engineering. This document details the biosynthetic pathway of galangin, the enzymatic conversion to this compound catalyzed by O-methyltransferases (OMTs), and comprehensive experimental protocols for the expression, purification, and characterization of these enzymes. Quantitative data on enzyme kinetics for related flavonoid substrates are presented, and key pathways and workflows are visualized using high-contrast diagrams.

Introduction

Galangin (3,5,7-trihydroxyflavone) is a naturally occurring flavonol found in high concentrations in plants such as Alpinia officinarum (lesser galangal) and propolis[1]. It exhibits a wide range of biological activities, including antimicrobial, antiviral, and anti-tumor effects[1]. The biological and pharmacological properties of flavonoids can be significantly influenced by structural modifications, with O-methylation being a particularly crucial transformation. The methylation of the hydroxyl group at the 3-position of galangin yields this compound, a modification that can enhance its metabolic stability and membrane transport efficiency. Understanding the enzymatic basis of this conversion is paramount for the targeted synthesis of novel therapeutic agents. This guide delineates the biosynthetic origins of galangin and the specific enzymatic step that connects it to this compound.

The Biosynthetic Pathway of Galangin

Galangin is synthesized via the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway commences with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway[2].

The key enzymatic steps leading to the formation of galangin are:

-

Phenylalanine ammonia lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid[2].

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid[2].

-

4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone synthase (CHS): A key enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.

-

Flavanone 3-hydroxylase (F3H): Introduces a hydroxyl group at the 3-position of naringenin to form dihydrokaempferol.

-

Flavonol synthase (FLS): Catalyzes the desaturation of dihydrokaempferol to form kaempferol. In the case of galangin biosynthesis, a similar pathway leads to the formation of pinobanksin, which is then converted to galangin.

Enzymatic Conversion of Galangin to this compound

The conversion of galangin to this compound is a specific O-methylation reaction catalyzed by a class of enzymes known as O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The reaction results in the formation of this compound and S-adenosyl-L-homocysteine (SAH).

The specificity of the O-methylation is determined by the particular OMT involved. Flavonoid OMTs can exhibit high regioselectivity, targeting specific hydroxyl groups on the flavonoid scaffold. For the synthesis of this compound, a flavonoid 3-O-methyltransferase is required.

Quantitative Data

Table 1: Kinetic Parameters of Flavonol O-Methyltransferases for Various Substrates

| Enzyme Source | Substrate | K_m (µM) | V_max (pkat/mg) | Reference |

| Serratula tinctoria | Quercetin | 12 | 61 | |

| Serratula tinctoria | Kaempferol | - | ~55 (90% of Quercetin) | |

| Serratula tinctoria | Galangin | - | ~43 (70% of Quercetin) | |

| Chrysosplenium americanum | 3,7,4'-trimethylquercetin | 7.2 | - |

Table 2: Kinetic Parameters of Flavonol O-Methyltransferases for S-Adenosyl-L-methionine (SAM)

| Enzyme Source | Substrate | K_m (µM) | Reference |

| Serratula tinctoria | Quercetin | 45 | |

| Chrysosplenium americanum | 3,7,4'-trimethylquercetin | 20 |

Note: The activity with galangin as a substrate for the Serratula tinctoria enzyme was reported as a percentage of the activity with quercetin.

Experimental Protocols

Recombinant Expression and Purification of Flavonoid O-Methyltransferase

This protocol is a generalized procedure based on methods for expressing and purifying recombinant plant OMTs in Escherichia coli.

Methodology:

-

Gene Cloning: The open reading frame of the candidate flavonoid O-methyltransferase is amplified from cDNA and cloned into a suitable bacterial expression vector, such as pET-28a (for a His-tagged protein) or pGEX (for a GST-tagged protein).

-

Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking to an OD600 of 0.5-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance the yield of soluble protein.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged proteins). Cells are lysed by sonication on ice or by enzymatic digestion with lysozyme, followed by the addition of a DNase to reduce viscosity.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The column is washed with a wash buffer containing a low concentration of the eluting agent (e.g., 20-40 mM imidazole). The recombinant protein is then eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).

-

Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) to remove the eluting agent and prepare the enzyme for storage at -80°C.

Enzymatic Assay for Galangin 3-O-Methyltransferase Activity

This protocol describes a typical in vitro assay to determine the activity of a purified OMT with galangin as a substrate.

Methodology:

-

Reaction Mixture: The standard reaction mixture (total volume of 50-100 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5-8.0)

-

1-10 µg of purified recombinant OMT

-

100 µM S-adenosyl-L-methionine (SAM)

-

50 µM Galangin (dissolved in a small volume of DMSO or methanol)

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or the substrate. The mixture is incubated at a suitable temperature (e.g., 30-37°C) for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: The reaction is terminated by the addition of an equal volume of ice-cold methanol or by the addition of an acid (e.g., 5% acetic acid).

-

Sample Preparation for Analysis: The reaction mixture is centrifuged to pellet any precipitated protein. The supernatant is then filtered through a 0.22 µm filter before analysis by HPLC.

HPLC Analysis of Galangin and this compound

This protocol provides a general method for the separation and quantification of galangin and its methylated product by reverse-phase high-performance liquid chromatography (HPLC).

Methodology:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic or phosphoric acid) and solvent B (e.g., acetonitrile or methanol) is typically employed. For example, a linear gradient from 20% to 70% solvent B over 15-20 minutes.

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.

-

Detection: Galangin and this compound can be detected by their UV absorbance at approximately 254 nm or 370 nm.

-

Quantification: The concentration of the product (this compound) can be determined by comparing the peak area to a standard curve generated with an authentic standard.

Conclusion

The biosynthetic conversion of galangin to this compound represents a key step in the diversification of flavonoid structures and the modulation of their biological activities. This guide has provided a comprehensive overview of the biosynthetic pathway leading to galangin and the subsequent enzymatic methylation to this compound. The detailed experimental protocols for enzyme expression, purification, and activity assays, along with methods for product analysis, offer a practical framework for researchers in the fields of natural product chemistry, enzyme engineering, and drug development. Further characterization of specific galangin 3-O-methyltransferases will be crucial for harnessing their potential in the targeted synthesis of novel and potent therapeutic compounds.

References

Methodological & Application

Application Note & Protocol: Quantification of 3-O-Methylgalangin in Plant Material by HPLC

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-O-Methylgalangin in plant material, particularly from the rhizomes of Alpinia species.

Introduction

This compound is a bioactive flavonoid found in various plants, notably in the rhizomes of Alpinia officinarum (lesser galangal) and Alpinia galanga (greater galangal). It is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. Accurate and precise quantification of this compound in plant materials is crucial for quality control, standardization of herbal products, and phytochemical research. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the reliable determination of this compound.

Experimental

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the essential chromatographic parameters.

| Parameter | Specification |

| HPLC System | HPLC with UV-Vis Detector |

| Column | Spherisob octadecylsilyl (ODS) silica column |

| Mobile Phase | Methanol:Water:Phosphoric Acid (60:38:2, v/v/v)[1][2][3] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | 254 nm[1][2] |

| Column Temperature | Ambient |

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards. A suitable concentration range for the calibration curve is 0.02–0.14 μg/mL.

Sample Preparation (Rhizomes):

-

Drying and Grinding: Dry the plant rhizomes at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried rhizomes into a fine powder.

-

Extraction:

-

Accurately weigh a portion of the powdered plant material (e.g., 1.0 g).

-

Add a suitable volume of methanol (e.g., 25 mL).

-

Extract the sample using sonication for a specified period (e.g., 60 minutes) to ensure efficient extraction of the analyte.

-

-

Filtration: After extraction, filter the solution through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

Method Validation Data

The described HPLC method has been validated for its accuracy, precision, and linearity. The key validation parameters are summarized in the table below.

| Validation Parameter | Result |

| Linearity Range | 0.02–0.14 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Reproducibility (RSD) | 3.10% |

| Repeatability (RSD) | 1.91% |

| Precision (RSD) | 0.59% |

| Average Recovery | 99% |

| Recovery RSD | 3.12% |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in plant material.

References

protocol for MTT assay to determine 3-O-Methylgalangin cytotoxicity

Application Notes and Protocols

Topic: Protocol for MTT Assay to Determine 3-O-Methylgalangin Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living cells.[1] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

This compound is a natural flavonoid compound found in the rhizome of Alpinia officinarum. Like other flavonoids, it has been investigated for various biological activities, including antibacterial and cytotoxic effects. This document provides a detailed protocol for using the MTT assay to determine the cytotoxic effects of this compound on a selected cancer cell line, enabling the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration) value.

Materials and Reagents

Equipment:

-

Sterile 96-well flat-bottom tissue culture plates

-

Laminar flow hood

-

CO2 incubator (37°C, 5% CO2)

-

Microplate spectrophotometer (ELISA reader) with a 570 nm filter (a reference wavelength of >650 nm is optional)

-

Multichannel pipette

-

Standard laboratory pipettes and sterile tips

-

Hemocytometer or automated cell counter

-

Inverted microscope

-

Orbital shaker

Reagents and Consumables:

-

Selected cancer cell line (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

MTT reagent (5 mg/mL in sterile PBS). This solution should be filter-sterilized and stored at 4°C, protected from light.

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO, or acidified isopropanol: 4 mM HCl, 0.1% NP40 in isopropanol)

-

Trypan Blue solution

Experimental Protocol